1-(3-Chloropropyl)pyrrolidine-2,5-dione
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Overview
Description
1-(3-Chloropropyl)pyrrolidine-2,5-dione is an organic compound with the molecular formula C7H10ClNO2 It is a derivative of pyrrolidine-2,5-dione, where a chloropropyl group is attached to the nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Chloropropyl)pyrrolidine-2,5-dione typically involves the reaction of pyrrolidine-2,5-dione with 3-chloropropylamine. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product. The general reaction scheme is as follows:
Pyrrolidine-2,5-dione+3-Chloropropylamine→this compound
The reaction conditions often include the use of a suitable solvent, such as ethanol or methanol, and may require heating to facilitate the reaction. The product is then purified using standard techniques such as recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods. These methods could include continuous flow reactors and automated synthesis systems to ensure high yield and purity of the product. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the industrial production process.
Chemical Reactions Analysis
Types of Reactions
1-(3-Chloropropyl)pyrrolidine-2,5-dione can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom in the chloropropyl group can be substituted with other nucleophiles, such as hydroxide ions, amines, or thiols.
Oxidation Reactions: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction Reactions: Reduction of the compound can lead to the formation of reduced derivatives, such as the corresponding alcohol.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydroxide, ammonia, and thiols. The reactions are typically carried out in polar solvents such as water or alcohols.
Oxidation Reactions: Reagents such as potassium permanganate or hydrogen peroxide are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions.
Major Products Formed
Substitution Reactions: Products include 1-(3-hydroxypropyl)pyrrolidine-2,5-dione, 1-(3-aminopropyl)pyrrolidine-2,5-dione, and 1-(3-mercaptopropyl)pyrrolidine-2,5-dione.
Oxidation Reactions: Products include various oxidized derivatives depending on the extent of oxidation.
Reduction Reactions: Products include reduced derivatives such as 1-(3-hydroxypropyl)pyrrolidine-2,5-dione.
Scientific Research Applications
1-(3-Chloropropyl)pyrrolidine-2,5-dione has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its reactivity makes it a valuable intermediate in organic synthesis.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: It is used in the production of specialty chemicals and materials, including polymers and resins.
Mechanism of Action
The mechanism of action of 1-(3-Chloropropyl)pyrrolidine-2,5-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The chloropropyl group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to changes in their activity or function. The pyrrolidine-2,5-dione moiety can also participate in hydrogen bonding and other non-covalent interactions, further influencing the compound’s biological effects.
Comparison with Similar Compounds
1-(3-Chloropropyl)pyrrolidine-2,5-dione can be compared with other similar compounds, such as:
1-(3-Bromopropyl)pyrrolidine-2,5-dione: Similar structure but with a bromine atom instead of chlorine. It may exhibit different reactivity and biological activity.
1-(3-Hydroxypropyl)pyrrolidine-2,5-dione: Contains a hydroxyl group instead of a chlorine atom
1-(3-Aminopropyl)pyrrolidine-2,5-dione: Contains an amino group instead of a chlorine atom. It may have different biological activities and uses in research.
The uniqueness of this compound lies in its specific reactivity due to the presence of the chloropropyl group, making it a valuable compound for various chemical and biological studies.
Properties
IUPAC Name |
1-(3-chloropropyl)pyrrolidine-2,5-dione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10ClNO2/c8-4-1-5-9-6(10)2-3-7(9)11/h1-5H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SNZXFHKNBQFGQU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)CCCCl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10ClNO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30588508 |
Source
|
Record name | 1-(3-Chloropropyl)pyrrolidine-2,5-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30588508 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.61 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
116445-61-5 |
Source
|
Record name | 1-(3-Chloropropyl)pyrrolidine-2,5-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30588508 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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